Cas no 2137087-76-2 (N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide)

N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide structure
2137087-76-2 structure
商品名:N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide
CAS番号:2137087-76-2
MF:C8H16N2O2S
メガワット:204.289840698242
CID:6295956
PubChem ID:94233920

N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide 化学的及び物理的性質

名前と識別子

    • N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide
    • EN300-1178879
    • 2137087-76-2
    • N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
    • インチ: 1S/C8H16N2O2S/c11-13(12,10-7-3-4-7)6-8-2-1-5-9-8/h7-10H,1-6H2/t8-/m0/s1
    • InChIKey: PRAJFZBZGWDACV-QMMMGPOBSA-N
    • ほほえんだ: S(C[C@@H]1CCCN1)(NC1CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 204.09324893g/mol
  • どういたいしつりょう: 204.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1178879-10.0g
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
10g
$3191.0 2023-06-08
Enamine
EN300-1178879-2500mg
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
2500mg
$1370.0 2023-10-03
Enamine
EN300-1178879-10000mg
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
10000mg
$3007.0 2023-10-03
Enamine
EN300-1178879-500mg
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
500mg
$671.0 2023-10-03
Enamine
EN300-1178879-0.05g
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
0.05g
$624.0 2023-06-08
Enamine
EN300-1178879-1.0g
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
1g
$743.0 2023-06-08
Enamine
EN300-1178879-0.1g
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
0.1g
$653.0 2023-06-08
Enamine
EN300-1178879-2.5g
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
2.5g
$1454.0 2023-06-08
Enamine
EN300-1178879-100mg
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
100mg
$615.0 2023-10-03
Enamine
EN300-1178879-5000mg
N-cyclopropyl-1-[(2S)-pyrrolidin-2-yl]methanesulfonamide
2137087-76-2
5000mg
$2028.0 2023-10-03

N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide 関連文献

N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamideに関する追加情報

Introduction to N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide (CAS No. 2137087-76-2)

N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide, with the chemical formula C9H14N2O2S, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its unique structural features, which include a cyclopropyl group and a pyrrolidin-2-yl moiety, both of which contribute to its distinct chemical and pharmacological properties. The molecular structure of this compound is further enhanced by the presence of a sulfonamide functional group, which is known for its role in various biological and chemical interactions.

The CAS number 2137087-76-2 provides a unique identifier for this compound, ensuring accurate and consistent referencing in scientific literature and databases. This numbering system is crucial for researchers who need to distinguish this compound from others with similar chemical properties. The N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide structure itself is a testament to the ingenuity of medicinal chemists who design molecules with specific target interactions in mind.

In recent years, there has been a growing interest in the development of new therapeutic agents that can modulate biological pathways involved in various diseases. The sulfonamide moiety in N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide has been extensively studied for its potential to interact with biological targets such as enzymes and receptors. Sulfonamides are known for their broad spectrum of biological activity, making them valuable scaffolds in drug discovery.

The cyclopropyl group in the molecular structure of this compound adds another layer of complexity and functionality. Cyclopropane rings are often incorporated into drug molecules due to their ability to enhance binding affinity and selectivity. This structural feature can significantly influence the pharmacokinetic properties of the compound, potentially leading to improved bioavailability and reduced side effects.

The (2S)-pyrrolidin-2-yl moiety is particularly noteworthy as it indicates the presence of a stereocenter, which can have a profound impact on the biological activity of the molecule. Stereoelectronic effects play a crucial role in determining how a molecule interacts with biological targets at the molecular level. The specific stereochemistry of N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of molecules like N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide with biological targets. These computational tools have significantly accelerated the drug discovery process by allowing researchers to screen large libraries of compounds quickly and efficiently. The integration of experimental data with computational predictions has provided valuable insights into the structure-activity relationships (SAR) of this compound.

One area where N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide shows promise is in the treatment of neurological disorders. Studies have suggested that sulfonamides may interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases. The unique structural features of this compound make it an attractive candidate for further exploration in this field.

The synthesis of N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before. Techniques such as asymmetric synthesis have been particularly useful in introducing stereocenters like the (2S)-configuration into drug candidates.

In conclusion, N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the cyclopropyl group, sulfonamide moiety, and (2S)-pyrrolidin-2-yl stereocenter, contribute to its distinct chemical and pharmacological properties. Ongoing research into this compound holds promise for the development of new therapeutic agents that could address various diseases, particularly those affecting the central nervous system.

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